1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-29-18-11-9-17(10-12-18)27-20(24-25-26-27)14-23-21(28)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYOUZUHBRKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule featuring a tetrazole ring, a methoxyphenyl group, and a naphthalenemethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.38 g/mol
- LogP : 2.812
- Polar Surface Area : 72.512 Ų
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.38 g/mol |
| LogP | 2.812 |
| Polar Surface Area | 72.512 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting certain enzymes or signaling pathways critical for cell proliferation and survival. The tetrazole ring enhances the compound's stability and its interaction with biological targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea have shown promising results in cytotoxicity assays against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (human keratinocyte) cells using MTT assays .
Case Study : In a comparative study, a derivative of this compound demonstrated cytotoxicity that was significantly higher than that of traditional chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggested that the presence of the naphthalene group plays a crucial role in enhancing cytotoxic activity.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Research Findings
Several research studies have focused on synthesizing and evaluating the biological activity of tetrazole-containing compounds:
- Cytotoxicity Studies : A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenyl and naphthyl groups could enhance activity .
- Antiviral Properties : Some derivatives have shown anti-HIV activity, suggesting a broader scope of biological applications beyond oncology.
- Synthetic Pathways : The synthesis typically involves multi-step reactions starting from hydrazine derivatives to form the tetrazole ring, followed by coupling reactions to introduce naphthalene and urea functionalities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing tetrazole rings, such as 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, exhibit promising anticancer properties. The tetrazole moiety enhances binding affinity to various biological targets, potentially affecting tumor growth pathways. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating chronic inflammatory diseases .
Synthesis and Industrial Applications
The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step reactions. A common synthetic route includes:
- Formation of the tetrazole ring from 4-methoxyphenylhydrazine and sodium azide.
- Coupling with naphthalenemethyl isocyanate to form the final urea derivative.
This synthetic pathway can be optimized using continuous flow reactors to enhance yield and reduce costs in industrial production settings.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Study on Anticancer Activity : A recent study evaluated various tetrazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 μM .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of tetrazole-containing compounds. The study revealed that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a naphthalenylmethyl group with a para-methoxyphenyltetrazole , whereas analogs in prioritize halogenated phenyl groups (e.g., F, Cl, CF₃) .
- The triazoline-thione in retains the naphthalenyl group but employs a triazole core, suggesting divergent pharmacological targets .
Physicochemical Properties
Table 2: Melting Points and Stability
Analysis :
- Urea derivatives () exhibit higher melting points (e.g., 253–255°C for chlorophenyl analog) compared to sulfonylated compounds (e.g., 48.6–51.3°C for 3fa) . This suggests stronger intermolecular hydrogen bonding in urea-based structures.
Discussion :
- The 4-methoxyphenyl group in the target compound may modulate electron density, affecting tetrazole acidity (pKa) and receptor binding compared to electron-withdrawing groups (e.g., CF₃ in ) .
- The naphthalenylmethyl group could enhance binding to hydrophobic pockets in enzymes or receptors, similar to its role in ’s triazoline-thione derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
